molecular formula C3H8N4 B14014100 1,2,4-Triazin-4(1H)-amine, 5,6-dihydro- CAS No. 62578-36-3

1,2,4-Triazin-4(1H)-amine, 5,6-dihydro-

Cat. No.: B14014100
CAS No.: 62578-36-3
M. Wt: 100.12 g/mol
InChI Key: DYIWUTDYCYMQDS-UHFFFAOYSA-N
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Description

1,2,4-Triazin-4(1H)-amine, 5,6-dihydro-: is a heterocyclic compound that belongs to the class of triazines Triazines are known for their diverse biological activities and are widely used in pharmaceuticals and agrochemicals

Preparation Methods

Synthetic Routes and Reaction Conditions:

1,2,4-Triazin-4(1H)-amine, 5,6-dihydro- can be synthesized through several methods. One common approach involves the cyclocondensation of hydrazines with appropriate 1,4-bielectrophilic agents. For example, the condensation of resin-supported thioamides with excess hydrazine monohydrate in hot dioxane can yield a series of derivatives . Another method involves the reaction of 1-arylhydrazinecarbonitriles with 2-chloro-4,5-dihydro-1H-imidazole, followed by conversion into various amides, sulfonamides, ureas, and thioureas .

Industrial Production Methods:

Industrial production of 1,2,4-Triazin-4(1H)-amine, 5,6-dihydro- typically involves large-scale synthesis using optimized reaction conditions to ensure high yield and purity. The specific methods may vary depending on the desired application and the availability of starting materials.

Chemical Reactions Analysis

Types of Reactions:

1,2,4-Triazin-4(1H)-amine, 5,6-dihydro- undergoes various chemical reactions, including:

    Oxidation: The compound can be oxidized to form different derivatives, depending on the oxidizing agents used.

    Reduction: Reduction reactions can yield different reduced forms of the compound.

    Substitution: The compound can undergo substitution reactions with various nucleophiles and electrophiles.

Common Reagents and Conditions:

    Oxidation: Common oxidizing agents include hydrogen peroxide and potassium permanganate.

    Reduction: Reducing agents such as sodium borohydride and lithium aluminum hydride are commonly used.

    Substitution: Reagents like alkyl halides and acyl chlorides are often used in substitution reactions.

Major Products Formed:

The major products formed from these reactions depend on the specific reagents and conditions used. For example, oxidation may yield different oxo derivatives, while substitution reactions can produce various substituted triazines.

Scientific Research Applications

1,2,4-Triazin-4(1H)-amine, 5,6-dihydro- has a wide range of scientific research applications:

Mechanism of Action

The mechanism of action of 1,2,4-Triazin-4(1H)-amine, 5,6-dihydro- involves its interaction with specific molecular targets and pathways. The compound can act as an inhibitor of certain enzymes, such as protein kinase Cθ, which plays a role in various cellular processes . The exact molecular targets and pathways may vary depending on the specific application and the derivatives of the compound being studied.

Comparison with Similar Compounds

    1,2,4-Triazole: Another heterocyclic compound with similar biological activities.

    1,3,5-Triazine: Known for its use in the synthesis of various pharmaceuticals and agrochemicals.

    1,2,4-Triazin-3(2H)-one: A related compound with different chemical properties and applications.

Uniqueness:

1,2,4-Triazin-4(1H)-amine, 5,6-dihydro- is unique due to its specific structure and the range of reactions it can undergo. Its ability to form various derivatives through oxidation, reduction, and substitution reactions makes it a versatile compound in scientific research and industrial applications.

Properties

CAS No.

62578-36-3

Molecular Formula

C3H8N4

Molecular Weight

100.12 g/mol

IUPAC Name

5,6-dihydro-1H-1,2,4-triazin-4-amine

InChI

InChI=1S/C3H8N4/c4-7-2-1-5-6-3-7/h3,5H,1-2,4H2

InChI Key

DYIWUTDYCYMQDS-UHFFFAOYSA-N

Canonical SMILES

C1CN(C=NN1)N

Origin of Product

United States

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